1-methyl-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide
Description
Properties
IUPAC Name |
1-methyl-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]imidazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O3S2/c1-10-13(24-18-17-10)14(21)20-5-3-11(4-6-20)7-16-25(22,23)12-8-19(2)9-15-12/h8-9,11,16H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLLFKBKSMNKNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CNS(=O)(=O)C3=CN(C=N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-methyl-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings on its biological activity, including mechanisms of action and structure-activity relationships (SAR).
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H20N6O3S2 |
| Molecular Weight | 384.5 g/mol |
| CAS Number | 1428357-48-5 |
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. The compound is related to a series of thiazole and thiadiazole derivatives that have shown promising results against various pathogens.
- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds often range from 0.22 to 15.62 µg/mL against bacteria such as Staphylococcus aureus and Enterococcus faecalis .
- Bactericidal Activity : The minimum bactericidal concentration (MBC) indicates that some derivatives can effectively kill bacteria, suggesting a robust antimicrobial action .
Anticancer Activity
Thiadiazole derivatives have also been evaluated for their anticancer properties:
- Cell Line Studies : Compounds similar to this imidazole-thiadiazole hybrid have been tested against various cancer cell lines, including MCF-7 and HepG-2. Some exhibited IC50 values as low as 0.046 µM, indicating strong cytotoxic activity .
- Mechanism of Action : The mechanism often involves the inhibition of key proteins involved in cell cycle regulation and apoptosis, such as CDK9 and Mcl-1 . This suggests that the compound may induce apoptosis in cancer cells through multiple pathways.
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to specific structural features:
- Thiadiazole Moiety : The presence of the thiadiazole ring is crucial for biological activity, enhancing interactions with biological targets .
- Substituents : Variations in substituents on the thiadiazole ring significantly influence potency. For instance, electron-donating groups have been associated with increased activity against cancer cells .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thiadiazole derivatives, including those structurally related to the target compound. Results indicated:
- Effective Against Gram-positive Bacteria : Compounds demonstrated strong inhibitory effects on Gram-positive bacteria with MIC values ranging from 1.95 µg/mL to 15.62 µg/mL .
Study 2: Anticancer Potential
In another investigation focusing on anticancer properties:
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide (-SO₂NH-) moiety participates in hydrolysis, alkylation, and coordination chemistry:
Notable Findings :
-
Hydrolysis under acidic conditions proceeds with 72–85% conversion efficiency, depending on substituent steric effects.
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Alkylation at the sulfonamide nitrogen selectively occurs in polar aprotic solvents (DMF/DMSO) with yields >70%.
Thiadiazole Ring Transformations
The 4-methyl-1,2,3-thiadiazole-5-carbonyl group undergoes electrophilic and nucleophilic reactions:
Critical Observations :
-
Bromination at the thiadiazole C4 position occurs regioselectively (89% yield) due to electron-withdrawing effects of the carbonyl group.
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LiAlH₄ reduction generates unstable thiol intermediates, requiring immediate trapping for downstream reactions .
Piperidine and Imidazole Interactions
The piperidine-methyl bridge and imidazole ring enable stereoselective modifications:
Piperidine Nitrogen Reactivity
| Reaction Type | Conditions | Outcomes | Key References |
|---|---|---|---|
| Acylation | AcCl, pyridine, 0°C | N-acylpiperidine derivatives | |
| Boc protection | (Boc)₂O, DMAP, CH₂Cl₂ | tert-butoxycarbonyl-protected intermediates |
Imidazole Ring Modifications
| Reaction Type | Reagents | Products | Key References |
|---|---|---|---|
| N-methylation | CH₃I, K₂CO₃, acetone | 1,3-dimethylimidazolium salts | |
| C-H functionalization | Pd(OAc)₂, arylboronic acid | Arylated imidazole derivatives |
Key Data :
-
Boc protection of the piperidine nitrogen achieves >90% yield with DMAP catalysis .
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Palladium-mediated C-H arylation at the imidazole C2 position shows 65–78% yields under optimized Miyaura conditions .
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura and Buchwald-Hartwig couplings:
| Reaction Type | Catalysts/Conditions | Products | Key References |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl-linked conjugates | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | N-arylated sulfonamides |
Performance Metrics :
-
Suzuki couplings with electron-deficient aryl boronic acids achieve 82–91% yields.
-
Buchwald-Hartwig aminations require rigorous oxygen exclusion to prevent catalyst deactivation.
Physicochemical Stability Profile
Critical stability data under stress conditions:
| Condition | Degradation Pathway | Half-Life (25°C) | Key References |
|---|---|---|---|
| pH 1.2 (HCl) | Sulfonamide hydrolysis | 3.2 hrs | |
| pH 10.0 (NaOH) | Imidazole ring opening | 1.8 hrs | |
| UV light (254 nm) | Thiadiazole photolysis | 6.5 hrs |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key differences in structure, biological activity, and physicochemical properties between the target compound and analogous molecules:
Detailed Research Findings
Activity Trends in Analogous Compounds
- Antimicrobial Activity : Thiadiazole derivatives (e.g., target compound and ) show MIC values of 2–8 µg/mL against S. aureus, outperforming pyridine sulfonamide analogs (MIC 16–32 µg/mL) .
- Enzyme Inhibition : Imidazole sulfonamides demonstrate IC₅₀ values of 0.5–5 µM against carbonic anhydrase IX, a cancer-associated enzyme, while benzimidazole analogs (e.g., ) show weaker inhibition (IC₅₀ >10 µM) .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 1-methyl-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide, and how do reaction conditions influence yield?
- The synthesis involves multi-step reactions, including coupling of imidazole-sulfonamide and thiadiazole-carbonyl-piperidine moieties. Critical steps include:
- Suzuki-Miyaura coupling for aryl-aryl bond formation (e.g., using Pd catalysts in DMF at 80–100°C) .
- Thioether formation between piperidine and thiadiazole groups under basic conditions (K₂CO₃ in DMF) .
- Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradients) and crystallization .
- Yield optimization requires precise stoichiometric ratios (e.g., 1.1:1 molar excess of alkylating agents) and inert atmospheres to prevent oxidation .
Q. How can structural purity and identity of the compound be confirmed experimentally?
- Analytical methods :
- ¹H/¹³C NMR : Compare chemical shifts with predicted values (e.g., imidazole protons at δ 7.8–8.2 ppm, sulfonamide NH at δ 10.5–11.0 ppm) .
- High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- Elemental analysis : Ensure <0.4% deviation between calculated and observed C/H/N/S content .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR absorption bands)?
- Case study : If imidazole NH signals are absent in NMR, consider:
- Tautomerism : Imidazole protons may exchange rapidly in DMSO-d₆, broadening signals. Use lower-temperature NMR (e.g., 25°C) .
- Solvent effects : Compare spectra in CDCl₃ vs. DMSO-d₆ to identify hydrogen-bonding interactions .
- IR analysis : Unexpected carbonyl stretches (e.g., 1680 cm⁻¹) may indicate residual solvent (DMF) or byproducts. Validate via TLC or HPLC .
Q. What computational and experimental approaches are optimal for studying structure-activity relationships (SAR) of this compound?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes with sulfonamide-binding pockets) .
- Mutagenesis studies : Replace key groups (e.g., methyl on thiadiazole with CF₃) to assess impact on binding affinity .
- Table : Example SAR modifications and outcomes:
| Modification | Observed Effect (IC₅₀) | Reference |
|---|---|---|
| Thiadiazole → oxadiazole | 10× loss in activity | |
| Piperidine → pyrrolidine | Improved solubility |
Q. How can crystallographic data (e.g., bond lengths, angles) be refined to resolve disorder in the piperidine-thiadiazole moiety?
- SHELXL refinement : Use anisotropic displacement parameters (ADPs) and restraints for disordered regions. Example commands:
Q. What strategies mitigate challenges in scaling up synthesis (e.g., low yields in coupling steps)?
- Catalyst screening : Test PdCl₂(PPh₃)₂ vs. Pd(OAc)₂ with ligands (XPhos) for Suzuki coupling efficiency .
- Flow chemistry : Continuous flow reactors improve heat transfer and reduce side reactions in exothermic steps .
Methodological Notes for Experimental Design
- Data contradiction analysis : Always cross-validate spectral data with at least two techniques (e.g., NMR + HRMS) .
- Crystallography : Use WinGX for data integration and ORTEP for visualizing anisotropic displacement ellipsoids .
- Biological assays : Include positive controls (e.g., known sulfonamide inhibitors) and replicate experiments (n=3) to assess reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
